molecular formula C15H23ClN2O2 B15126885 Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride

Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride

Cat. No.: B15126885
M. Wt: 298.81 g/mol
InChI Key: QRDDCTHIEJIRSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C15H23ClN2O2 and a molecular weight of 298.81 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with an amino group and a benzyl ester group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride typically involves the reaction of 5-amino-3,3-dimethylpiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzyl ester group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a benzyl ester group allows for versatile chemical reactivity and potential biological activities .

Properties

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

benzyl 5-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H22N2O2.ClH/c1-15(2)8-13(16)9-17(11-15)14(18)19-10-12-6-4-3-5-7-12;/h3-7,13H,8-11,16H2,1-2H3;1H

InChI Key

QRDDCTHIEJIRSO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN(C1)C(=O)OCC2=CC=CC=C2)N)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.